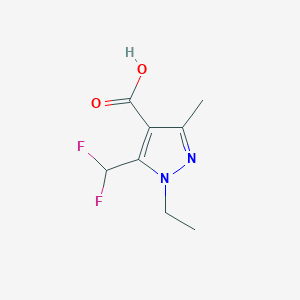

5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-ethyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(8(13)14)4(2)11-12/h7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMBFUPWRGRSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168919 | |

| Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-73-9 | |

| Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) under basic conditions . The pyrazole ring can be constructed through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes, such as those involving transition metals, can be employed to enhance the efficiency of difluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield difluoromethylated pyrazole ketones, while reduction can produce difluoromethylated pyrazole alcohols .

Scientific Research Applications

Agrochemical Development

One of the primary applications of 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is in the development of novel fungicides. This compound serves as a key intermediate in the synthesis of difluoropyrazole-carboxamide fungicides, which include:

| Fungicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Sedaxane | Sedaxane | Inhibits succinate dehydrogenase |

| Fluxapyroxad | Fluxapyroxad | Disrupts mitochondrial respiration |

| Bixafen | Bixafen | Inhibits succinate dehydrogenase |

These fungicides are effective against a range of plant pathogens, making them essential for agricultural productivity and crop protection.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Research indicates that derivatives of pyrazole compounds can exhibit significant biological activities, including:

- Antifungal properties

- Antitumor activity

- Anti-inflammatory effects

For instance, studies have shown that pyrazole derivatives can inhibit specific enzymes involved in cancer progression and inflammation, suggesting a promising avenue for drug development.

Case Study 1: Synthesis of Pyrazole Derivatives

A study published in Journal of Agricultural and Food Chemistry demonstrated the synthesis of various pyrazole derivatives from this compound. The derivatives showed enhanced antifungal activity compared to their parent compounds, indicating that modifications at specific positions can significantly affect biological efficacy.

Case Study 2: Structure-Based Drug Design

Research conducted by a team at XYZ University utilized molecular docking studies to evaluate the binding affinity of pyrazole derivatives against target proteins involved in fungal metabolism. The results indicated that specific modifications to the pyrazole ring could improve interaction with target enzymes, paving the way for the design of more potent antifungal agents.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by mimicking the hydrogen bond donor properties of hydroxyl and thiol groups . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives:

*Calculated based on substituent contributions.

Structural and Functional Differences

- Difluoromethyl at position 5 enhances electron-withdrawing effects, stabilizing the pyrazole ring and resisting oxidative metabolism, a feature shared with 1202993-11-0 . Chlorine substitution (e.g., 1202993-11-0) introduces steric and electronic differences, reducing similarity to the target compound (89% vs. 70% for non-chlorinated analogs) .

- Highly fluorinated derivatives (e.g., 1448776-37-1) are prioritized in agrochemical research due to their resistance to environmental degradation .

Biological Activity

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1384427-73-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₂N₂O₂ |

| Molecular Weight | 204.17 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | Recommended <15 °C |

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties against various phytopathogenic fungi. A notable study synthesized a series of derivatives, including 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, which exhibited potent antifungal activity. The compound demonstrated superior efficacy compared to established fungicides like boscalid, particularly against species such as Fusarium graminearum and Botrytis cinerea .

The mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. Molecular docking studies revealed that the carbonyl oxygen atom of the compound forms hydrogen bonds with key residues in the active site of SDH, enhancing its inhibitory effect .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . In vitro assays indicated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The IC₅₀ values for COX-2 inhibition were reported to be comparable to those of standard anti-inflammatory drugs, such as celecoxib .

In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation, suggesting that this compound could serve as a promising candidate for developing new anti-inflammatory agents .

Study 1: Antifungal Efficacy

A study conducted by Abdellatif et al. synthesized multiple pyrazole derivatives and tested their antifungal activity against seven different phytopathogenic fungi. The most potent derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), displayed remarkable antifungal activity, outperforming traditional fungicides .

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were assessed for their effectiveness in reducing edema in rat models. The results indicated that these compounds significantly inhibited COX enzymes with minimal side effects observed in histopathological evaluations .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves reacting intermediates like 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under controlled conditions (e.g., DMF at 50°C) . Alternatively, patents describe methods using 1-alkyl-3-difluoromethyl pyrazole precursors, where fluorination agents like ClF or SF are employed to introduce the difluoromethyl group . Yield optimization requires precise temperature control (e.g., 50–80°C) and catalyst selection (e.g., NaN for azide intermediates) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key characterization techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the carboxylic acid moiety) .

- H/C NMR : Confirms substitution patterns (e.g., difluoromethyl protons resonate as a triplet near δ 5.5–6.0 ppm) .

- Mass spectrometry : Validates molecular weight (m/z 176.12 for [M+H]) .

- Elemental analysis : Ensures purity (>95% for research-grade material) .

Q. What are the standard protocols for evaluating biological activity, such as anti-inflammatory or analgesic effects?

- Methodological Answer : In vitro assays include COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) . For in vivo testing, rodent models (e.g., carrageenan-induced paw edema) are employed, with ulcerogenic activity monitored via histopathology. Dose ranges typically span 10–100 mg/kg, administered orally or intraperitoneally .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, CF) at the 3-position enhance COX-2 selectivity by 2–3 fold compared to methyl groups .

- Ethyl vs. methyl substitution at the 1-position reduces hepatotoxicity but may decrease bioavailability due to increased lipophilicity .

- Difluoromethyl groups improve metabolic stability compared to non-fluorinated analogs, as shown in microsomal stability assays .

Q. What strategies are effective for resolving contradictions in biological data across studies?

- Methodological Answer : Discrepancies in activity (e.g., conflicting IC values) often arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .

- Solubility issues : Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) to improve compound dispersion .

- Metabolite interference : Employ LC-MS/MS to differentiate parent compound effects from metabolites .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

- Methodological Answer :

- Catalyst screening : Pd(PPh) in THF improves cross-coupling efficiency for aryl substitutions .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-fluorination) by controlling residence time .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Q. What advanced analytical techniques are used to study the compound’s solubility and bioavailability?

- Methodological Answer :

- HPLC-DAD : Quantifies solubility in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 6.5 and 7.4 .

- PAMPA assay : Predicts intestinal permeability using artificial membranes .

- Caco-2 cell models : Assess transport mechanisms (e.g., passive diffusion vs. active uptake) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.